3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,5-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its bicyclic structure and the presence of difluorophenyl and carboxylic acid functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-difluorobenzene as the starting material.
Bicyclo[1.1.1]pentane Core Formation: The bicyclo[1.1.1]pentane core can be constructed using methods such as intramolecular cyclization reactions.
Carboxylation: The final step involves introducing the carboxylic acid group, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions may be used to modify the compound's functional groups.
Substitution: Substitution reactions can be employed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Fluorinated aromatic compounds with different substituents.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)benzoic acid: Similar structure but with a different bicyclic core.
3-(2,5-Difluorophenyl)propionic acid: Similar difluorophenyl group but with a shorter carbon chain.
Uniqueness: The bicyclo[1.1.1]pentane core of 3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid provides a unique structural framework that distinguishes it from other fluorinated compounds, potentially leading to different biological and chemical properties.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-7-1-2-9(14)8(3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQDXKUALGSHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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